3-Amino-6-methoxypyridazine is an organic compound with the molecular formula CHNO and a molecular weight of 125.13 g/mol. It features a pyridazine ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. The compound is characterized by the presence of an amino group at the 3-position and a methoxy group at the 6-position of the pyridazine ring. This structural configuration contributes to its unique chemical properties and potential biological activities .
Research indicates that 3-amino-6-methoxypyridazine exhibits significant biological activity, particularly in the realm of medicinal chemistry. Its derivatives have shown potential as:
The synthesis of 3-amino-6-methoxypyridazine can be achieved through several methods:
3-Amino-6-methoxypyridazine has several applications in various fields:
Interaction studies involving 3-amino-6-methoxypyridazine focus on its binding affinity to various biological targets. These studies are crucial for understanding its mechanism of action and potential side effects. Research has indicated interactions with:
Several compounds share structural similarities with 3-amino-6-methoxypyridazine, each exhibiting unique properties:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-Amino-6-chloropyridazine | Chlorine atom at position 6 | More reactive due to the presence of chlorine |
3-Amino-6-nitropyridazine | Nitro group at position 6 | Potentially more polar and may exhibit different reactivity |
3-Amino-6-hydroxypyridazine | Hydroxyl group at position 6 | Increased solubility and potential hydrogen bonding |
3-(tert-butoxy)-6-chloropyridazine | Tert-butoxy group at position 6 | Enhanced lipophilicity and possible bioavailability |
These compounds highlight the versatility of pyridazine derivatives while emphasizing the unique features of 3-amino-6-methoxypyridazine, particularly its methoxy group which influences both solubility and reactivity.
Irritant